molecular formula C21H22N4O3S B2549651 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide CAS No. 946251-28-1

2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2549651
CAS No.: 946251-28-1
M. Wt: 410.49
InChI Key: BNDNEWNFZOMGQF-UHFFFAOYSA-N
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Description

2-(2-{[(2-Methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide is a synthetic acetamide derivative containing a 1,3-thiazole core. Its structure features a carbamoylurea group attached to the 2-position of the thiazole ring, substituted with a 2-methoxyphenyl moiety, while the acetamide side chain is linked to a 1-phenylethyl group. The molecular formula is C₂₁H₂₃N₄O₃S, with a molecular weight of 435.5 g/mol. Thiazole-based compounds are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and receptor-modulating properties .

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14(15-8-4-3-5-9-15)22-19(26)12-16-13-29-21(23-16)25-20(27)24-17-10-6-7-11-18(17)28-2/h3-11,13-14H,12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDNEWNFZOMGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form the carbamoyl intermediate. This intermediate is then reacted with a thiazole precursor under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, high-purity reagents, and advanced purification techniques to ensure the final product meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets within biological systems. The thiazole ring and carbamoyl group are key functional groups that enable the compound to bind to enzymes and receptors, potentially inhibiting or activating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes:

Compound Name Molecular Formula Key Substituents Pharmacological Relevance References
Target Compound : 2-(2-{[(2-Methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide C₂₁H₂₃N₄O₃S 2-Methoxyphenyl carbamoyl, 1-phenylethyl acetamide Potential β-adrenergic receptor modulation (hypothesized based on structural analogs)
F042-0759 (N-(4-bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide) C₁₉H₁₇BrN₄O₃S 4-Bromophenyl acetamide, 2-methoxyphenyl carbamoyl Investigated as a protein tyrosine phosphatase inhibitor; higher lipophilicity due to Br
BE49492 (2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide) C₂₁H₂₁ClN₄O₃S 4-Chlorophenyl carbamoyl, 2-methoxyphenethyl acetamide Enhanced metabolic stability compared to brominated analogs
Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl]phenyl]acetamide) C₂₁H₂₄N₄O₂S β-hydroxy-phenethylamino group, unsubstituted thiazole FDA-approved β3-adrenergic agonist for overactive bladder syndrome
N-(1,3-Thiazol-2-yl)-2,2-diphenylacetamide C₁₇H₁₄N₂OS Diphenylacetamide, thiazol-2-yl Structural mimic of benzylpenicillin; studied for coordination chemistry applications

Key Structural and Functional Differences :

Substituent Effects on Bioactivity: The 2-methoxyphenyl group in the target compound may enhance receptor binding through π-π stacking and hydrogen bonding, contrasting with Mirabegron’s β-hydroxy-phenethyl group, which facilitates β3-adrenergic agonism .

Synthetic Routes: The target compound likely follows a carbodiimide-mediated coupling (e.g., EDC/HCl) between 2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazole-4-acetic acid and 1-phenylethylamine, similar to methods in . Mirabegron’s synthesis emphasizes enantioselective formation of its β-hydroxy-phenethyl group, requiring chiral resolution .

Physicochemical Properties :

  • LogP : The target compound’s logP (~3.5, estimated) is higher than Mirabegron’s (2.1), suggesting prolonged half-life but reduced aqueous solubility .
  • Hydrogen Bonding : The carbamoylurea group enables strong intermolecular interactions (N–H···N/O), critical for crystallinity and stability .

Biological Activity :

  • Mirabegron’s β3-adrenergic activity is well-documented, while the target compound’s 1-phenylethyl group may shift selectivity toward other receptors (e.g., σ or opioid receptors) .
  • Halogenated analogs (F042-0759, BE49492) show promise in kinase inhibition but lack clinical data .

Research Findings and Challenges

  • Structural Insights : X-ray crystallography (using SHELX programs ) reveals that thiazole-acetamide derivatives adopt planar conformations, with dihedral angles between substituents influencing binding pocket compatibility .
  • Toxicological Gaps : Unlike Mirabegron, which has established safety profiles, the target compound and analogs like F042-0759 require detailed toxicity studies .
  • Optimization Potential: Introducing polar groups (e.g., hydroxyl or sulfonyl) could balance lipophilicity and solubility, as seen in BE49492’s ethanesulfonyl variant .

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